2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride
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Overview
Description
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO2S and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a chlorothiophene ring, which is a sulfur-containing heterocycle, and an aminoacetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine and glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Schiff Base: 5-chlorothiophene-2-carbaldehyde reacts with methylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-{(5-chlorothiophen-2-yl)methylcarbamoyl}acetic acid: This compound has a similar structure but with a different substituent on the amino group.
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid: The non-hydrochloride form of the compound.
Uniqueness
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is unique due to its specific combination of a chlorothiophene ring and an aminoacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1589428-26-1 |
---|---|
Molecular Formula |
C8H11Cl2NO2S |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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